

# physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine

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## Compound of Interest

Compound Name: 7-Chlorothieno[2,3-c]pyridine

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## An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Chlorothieno[2,3-c]pyridine**, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its structural characteristics, physicochemical properties, reactivity, and known synthetic methods.

## Core Physical and Chemical Properties

**7-Chlorothieno[2,3-c]pyridine** is a solid at room temperature with a molecular formula of  $C_7H_4ClNS$ .<sup>[1][2]</sup> Its core structure consists of a fused thiophene and pyridine ring system, with a chlorine atom substituted at the 7-position.<sup>[3]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNS	[2][4]
Molecular Weight	169.63 g/mol	[3][4]
CAS Number	28948-58-5	[4]
Appearance	Solid	[1]
Melting Point	39 to 42°C	[1]
Boiling Point	Data not available	
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]

## Spectral Data

While detailed experimental spectra are not readily available in the public domain, predicted mass spectrometry data has been calculated. The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of a chlorine atom.[5]

Adduct	Predicted m/z
[M+H] <sup>+</sup>	169.98258
[M+Na] <sup>+</sup>	191.96452
[M-H] <sup>-</sup>	167.96802
[M+NH <sub>4</sub> ] <sup>+</sup>	187.00912
[M+K] <sup>+</sup>	207.93846
[M] <sup>+</sup>	168.97475
[M] <sup>-</sup>	168.97585

Predicted data from PubChemLite.[6]

## Chemical Reactivity and Synthesis

The chemical behavior of **7-Chlorothieno[2,3-c]pyridine** is characterized by the distinct electronic properties of its fused heterocyclic rings. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich.[5] This electronic dichotomy governs its reactivity in various chemical transformations.

**Nucleophilic Aromatic Substitution:** The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This position is alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction, facilitating the displacement of the chloride ion. This makes the C-7 position a prime site for introducing structural diversity by reacting it with a wide range of nucleophiles, such as amines, alcohols, and thiols.[5]

**Electrophilic Aromatic Substitution:** In contrast, the electron-rich thiophene ring is the preferred site for electrophilic attack. Reactions like halogenation and nitration are predicted to occur preferentially at the C-2 position of the thiophene ring.[5]

## Synthesis Workflow

A common synthetic route to **7-Chlorothieno[2,3-c]pyridine** involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one.[7]

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